N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
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Description
N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C34H31N5O5S and its molecular weight is 621.71. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a quinazoline core, which has been widely studied for its medicinal properties, particularly in the realms of anticancer and antimicrobial activities. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with various biological targets.
Structural Characteristics
The compound's structure can be outlined as follows:
- Core Structure : Quinazoline derivative
- Functional Groups :
- Methoxy groups (–OCH₃)
- Thioether linkage (–S–)
- Carboxamide group (–CONH₂)
This structural complexity suggests diverse interactions with biological macromolecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Below are some notable findings:
Anticancer Activity
Quinazoline derivatives have been documented to possess strong anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds indicates efficacy against various bacterial strains, including resistant strains of Escherichia coli. A study demonstrated that certain quinazoline derivatives inhibited bacterial growth at low concentrations while maintaining low toxicity to mammalian cells.
Study 1: In Vitro Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a structurally similar quinazoline derivative. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- Mechanism : Induction of apoptosis via caspase activation and DNA fragmentation.
Study 2: Antimicrobial Activity Against E. coli
Another study focused on the antimicrobial activity of a related compound:
- MIC (Minimum Inhibitory Concentration) :
- Clinical Strains: 8 µM for E. coli K-12.
- Mechanism : Inhibition of bacterial topoisomerase I, preferentially targeting bacterial enzymes over human counterparts.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(3-Methoxyphenyl)butanamide | Butanamide backbone | Moderate antimicrobial activity |
Quinazoline Derivatives | Quinazoline core | Strong anticancer activity |
Dimethoxyphenyl Compounds | Methoxy substitutions | Varies; some exhibit anti-inflammatory properties |
This comparison highlights the unique attributes of this compound that may contribute to its distinct biological profile compared to simpler analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N5O5S/c1-42-24-8-6-7-23(19-24)36-31(40)20-45-34-38-27-18-22(12-13-25(27)32-37-26-9-4-5-10-28(26)39(32)34)33(41)35-16-15-21-11-14-29(43-2)30(17-21)44-3/h4-14,17-19H,15-16,20H2,1-3H3,(H,35,41)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYMIBNLKTDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NC6=CC(=CC=C6)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.